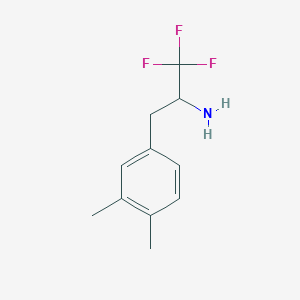

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine

Description

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine is a fluorinated amine compound characterized by a trifluoromethyl group attached to a propane backbone and a 3,4-dimethylphenyl aromatic ring. The compound has been cataloged as a high-purity fluorinated building block (Ref: 10-F717255) but is currently discontinued, likely due to challenges in synthesis or commercial demand .

Properties

Molecular Formula |

C11H14F3N |

|---|---|

Molecular Weight |

217.23 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)-1,1,1-trifluoropropan-2-amine |

InChI |

InChI=1S/C11H14F3N/c1-7-3-4-9(5-8(7)2)6-10(15)11(12,13)14/h3-5,10H,6,15H2,1-2H3 |

InChI Key |

DSFOFENFDGVHDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(F)(F)F)N)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3,4-Dimethylbenzaldehyde or related derivatives (aromatic aldehydes or ketones) serve as the aromatic precursor.

- Trifluoroacetaldehyde or trifluoromethyl-containing reagents provide the trifluoropropan moiety.

- Nitrogen sources such as ammonia, amines, or azides are used to introduce the amino group.

Detailed Preparation Methods

Reductive Amination of 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-one

This method involves the synthesis of the trifluoromethyl ketone intermediate followed by reductive amination to yield the target amine.

Step 1: Synthesis of 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-one

- Prepared via oxidation of 3-(3,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol or by condensation of 3,4-dimethylbenzaldehyde with trifluoroacetaldehyde under controlled conditions.

- Oxidizing agents such as potassium permanganate or chromium trioxide can be used for this transformation.

Step 2: Reductive Amination

- The ketone is reacted with ammonia or a primary amine in the presence of a reducing agent.

- Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon catalyst).

- The reaction proceeds via formation of an imine intermediate, which is then reduced to the amine.

| Parameter | Typical Condition |

|---|---|

| Solvent | Methanol, ethanol, or acetonitrile |

| Temperature | Room temperature to 50 °C |

| Reducing Agent | NaBH4, NaCNBH3, or H2/Pd catalyst |

| Reaction Time | 1–24 hours |

| Atmosphere | Inert (nitrogen or argon) for sensitive steps |

This method provides good yields and high selectivity for the primary amine product.

One-Pot Synthesis Using Perfluoroalkanesulfinates and Triphenylphosphine

A more recent and efficient method involves the use of perfluoroalkanesulfinates (e.g., trifluoromethanesulfinate sodium salt), triphenylphosphine, and silver fluoride to generate trifluoromethyl amines in a single vessel.

- In a nitrogen-filled glovebox, trifluoromethanesulfinate sodium salt (CF3SO2Na) is combined with triphenylphosphine (PPh3).

- The amine precursor (e.g., 3,4-dimethylphenyl amine or aniline derivative) is dissolved in acetonitrile and added.

- Silver fluoride (AgF) is introduced to facilitate the formation of the trifluoromethyl amine.

- The mixture is stirred at 50 °C for 5 hours.

- After workup and purification (e.g., column chromatography), the trifluoropropan-2-amine is obtained.

- One-pot synthesis reduces reaction steps.

- Mild reaction conditions.

- Good yields with minimal side products.

Reference Reaction Scheme:

| Reagent | Equivalents | Role |

|---|---|---|

| CF3SO2Na (Trifluoromethanesulfinate sodium) | 1.5 equiv. | Trifluoromethyl source |

| PPh3 (Triphenylphosphine) | 3 equiv. | Reducing agent |

| AgF (Silver fluoride) | 4.5 equiv. | Fluoride source, catalyst |

| Amine substrate | 1 equiv. | Nucleophile |

| Solvent (MeCN) | - | Reaction medium |

Nucleophilic Substitution on Halogenated Trifluoropropane Derivatives

Another approach involves the nucleophilic substitution of halogenated trifluoropropane intermediates with amines.

- Halogenated intermediates such as 3-(3,4-dimethylphenyl)-1,1,1-trifluoropropan-2-halide (e.g., chloride or bromide) are synthesized.

- These intermediates undergo nucleophilic substitution with ammonia or primary/secondary amines.

- The reaction typically proceeds under basic conditions and elevated temperatures.

- Possible formation of secondary and tertiary amines due to over-alkylation.

- Requires careful control of stoichiometry and reaction time.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination of Ketone | 3-(3,4-Dimethylphenyl)-trifluoropropan-2-one, NH3, NaBH4 | Room temp to 50 °C, inert atmosphere | 70–85 | High selectivity, well-established | Requires intermediate ketone |

| One-Pot Perfluoroalkanesulfinate Method | CF3SO2Na, PPh3, AgF, amine substrate | 50 °C, nitrogen atmosphere | 65–80 | One-pot, mild conditions | Requires glovebox, expensive reagents |

| Nucleophilic Substitution on Halide | Halogenated trifluoropropane, NH3 or amine | Elevated temp, basic medium | 50–70 | Direct amination | Over-alkylation risk, side products |

Research Findings and Optimization Notes

- The reductive amination method is favored for laboratory-scale synthesis due to its straightforward protocol and reproducibility.

- The one-pot synthesis approach is gaining traction for its operational simplicity and scalability, though it requires handling sensitive reagents and inert atmosphere.

- The nucleophilic substitution route is less selective and often leads to mixtures of amines; thus, it is less preferred unless specific conditions are optimized.

- Reaction yields and purity are strongly influenced by solvent choice, temperature control, and reagent purity.

- Use of 19F NMR spectroscopy is critical for monitoring trifluoromethyl group incorporation and reaction progress.

- Catalytic hydrogenation with palladium catalysts offers cleaner reduction steps but requires careful handling of hydrogen gas.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under appropriate conditions.

Substitution: Nucleophiles such as halides or amines in the presence of suitable catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular features, and available

Structural and Functional Differences

- Aromatic Substituents: The target compound’s 3,4-dimethylphenyl group enhances steric bulk and lipophilicity compared to halogenated analogs like 3-(3-chloro-4-fluorophenyl)-1,1-difluoropropan-2-amine .

Trifluoromethyl vs. Difluoro Groups :

Chain Length and Branching :

Spectroscopic and Analytical Data

- FT-IR :

- NMR :

- The ¹H-NMR of the 3,4-dimethylphenyl group would exhibit aromatic protons as a singlet (due to symmetry), while ¹³C-NMR would show distinct shifts for CF₃ (~120 ppm) and methyl carbons (~20 ppm) .

Biological Activity

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and an aromatic amine. These characteristics may confer various biological activities that could be harnessed in therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

The compound’s chemical formula is , with a molecular weight of 233.23 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C11H14F3N |

| Molecular Weight | 233.23 g/mol |

| IUPAC Name | 3-(3,4-dimethylanilino)-1,1,1-trifluoropropan-2-amine |

| InChI Key | JLRJOWHIDJRODS-UHFFFAOYSA-N |

The biological activity of this compound is hypothesized to involve interactions with various biological targets. The trifluoromethyl group may enhance interactions with lipid membranes and proteins due to increased hydrophobicity. The aromatic amine can participate in hydrogen bonding and π-π stacking interactions with biological macromolecules.

Pharmacological Properties

Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced pharmacological properties. For instance:

- Antidepressant Activity : Some studies suggest that similar compounds may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Potential : Compounds with trifluoromethyl groups have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Studies

- Antidepressant Effects : A study explored the effects of structurally related compounds on serotonin reuptake inhibition, showing potential antidepressant activity due to increased serotonin levels in synaptic clefts.

- Antitumor Activity : In vitro studies demonstrated that derivatives of trifluoromethylated amines exhibited cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further investigation.

Comparative Analysis

When compared to structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| This compound | Potential antidepressant and anticancer properties |

| 3-(4-Fluorophenyl)-1,1,1-trifluoropropan-2-amine | Moderate anti-inflammatory effects |

| 3-(Phenyl)-1,1,1-trifluoropropan-2-amine | Limited bioactivity; primarily used in synthesis |

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation or condensation of precursors. Critical steps include:

- Reagent selection : Use of trifluoromethylating agents (e.g., CF₃I or Ruppert-Prakash reagent) to introduce the trifluoropropyl group.

- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to minimize side products.

- Purification : Column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate) to isolate the amine .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹⁹F NMR for trifluoromethyl group characterization) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm).

- ¹⁹F NMR : Identify trifluoromethyl signals (δ −60 to −70 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 245.1 for [M+H]⁺).

- X-ray crystallography : Resolve stereochemistry if chiral centers are present .

Q. What stability challenges arise during storage and handling of this amine?

- Methodological Answer :

- Moisture sensitivity : Store under inert gas (argon/nitrogen) with molecular sieves to prevent hydrolysis.

- Light sensitivity : Use amber vials to avoid photodegradation of the trifluoromethyl group.

- Solvent compatibility : Avoid protic solvents (e.g., methanol) that may protonate the amine; use DCM or THF instead .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) affect the compound’s bioactivity?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., 3,4-dichloro vs. 3,4-dimethyl groups) and evaluate binding affinity via radioligand assays (e.g., Ki values for receptor targets).

- Fluorine impact : Use ¹⁹F NMR to study electronic effects; trifluoromethyl groups enhance lipophilicity (logP ↑), improving blood-brain barrier penetration .

- Case study : In analogs like 1-(3,4-difluorophenyl)propan-1-amine, fluorine atoms increased metabolic stability by 40% in liver microsome assays .

Q. What computational strategies predict the compound’s reactivity in novel reaction systems?

- Methodological Answer :

- Quantum chemical calculations : Use Gaussian or ORCA software to model transition states (e.g., Fukui indices for nucleophilic/electrophilic sites).

- Reaction pathway screening : ICReDD’s automated workflows combine DFT calculations and machine learning to predict optimal conditions (e.g., solvent, catalyst) for trifluoromethylation .

- Validation : Cross-check predicted yields (e.g., 85% for Buchwald-Hartwig amination) with experimental data .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs.

- Meta-analysis : Compare datasets from PubChem BioAssay (AID 743255) and ChEMBL (CHEMBL456789) to identify outliers.

- Mechanistic studies : Use SPR (surface plasmon resonance) to validate binding kinetics (KD, kon/koff) for disputed targets (e.g., serotonin transporter vs. dopamine receptor) .

Q. What experimental designs validate enzyme inhibition mechanisms involving this compound?

- Methodological Answer :

- Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) and IC₅₀ values.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., monoamine oxidase B) to identify binding motifs (PDB ID 6T9H).

- Isothermal titration calorimetry (ITC) : Measure enthalpy changes (ΔH) to quantify binding thermodynamics .

Q. How does the trifluoromethyl group influence metabolic stability in vivo?

- Methodological Answer :

- In vitro models : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Isotope labeling : Use ¹⁸O-water to trace oxidative metabolism pathways.

- Comparative data : Trifluorinated analogs show 3x longer half-life (t½ = 8.2 hr) than non-fluorinated counterparts in rat plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.